molecular formula C14H20 B1315696 3-(4-Tert-butylphenyl)-2-methyl-1-propene CAS No. 73566-44-6

3-(4-Tert-butylphenyl)-2-methyl-1-propene

Cat. No. B1315696
CAS RN: 73566-44-6
M. Wt: 188.31 g/mol
InChI Key: YCNTYYIJIBFHSE-UHFFFAOYSA-N
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Description

“3-(4-Tert-butylphenyl)-2-methyl-1-propene” is an organic compound . It is a derivative of phenylpropane, a class of organic compounds containing a phenylpropane moiety .


Synthesis Analysis

The synthesis of a precursor to Lilial®, which is similar to the compound , has been described in the literature. This synthesis is based on an aldol condensation in an ionic liquid, utilizing piperidine as the base catalyst .


Molecular Structure Analysis

The molecular structure of “3-(4-Tert-butylphenyl)-2-methyl-1-propene” can be analyzed using techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) .


Chemical Reactions Analysis

The chemical reactions of “3-(4-Tert-butylphenyl)-2-methyl-1-propene” can be analyzed using various techniques. For example, MALDI-TOF MS can be used to study the ionization efficiency of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Tert-butylphenyl)-2-methyl-1-propene” can be inferred from related compounds. For example, 4-tert-Butylphenol, an isomeric tert-butyl phenol, is a white solid with a distinct phenolic odor and dissolves in basic water .

Scientific Research Applications

Decomposition of Air Toxics

A study by Hsieh et al. (2011) explores the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. This research is significant for understanding the environmental impact and decomposition pathways of tert-butyl compounds in atmospheric conditions. The study demonstrates the feasibility of using radio frequency plasma for decomposing and converting MTBE into simpler molecules like CH4, C2H4, and C2H2, which has implications for environmental remediation technologies (Hsieh et al., 2011).

Catalysis and Synthesis

Bielański et al. (2003) review the use of heteropoly acids in the synthesis of MTBE, highlighting the search for new catalysts to improve the synthesis process due to environmental and stability concerns with sulphonated resins. The study's focus on dodecatungstosilicic acid as a catalyst for MTBE synthesis provides insights into alternative, potentially more environmentally friendly catalytic processes for manufacturing compounds with tert-butyl groups (Bielański et al., 2003).

Flavor Compounds in Foods

Smit et al. (2009) discuss the production and breakdown pathways of branched chain aldehydes, including compounds structurally similar to "3-(4-Tert-butylphenyl)-2-methyl-1-propene," in foods. This research sheds light on the metabolic conversions, microbial, and food composition factors influencing the formation of these flavor compounds, essential for food science and technology (Smit et al., 2009).

Downstream Processing of Bioproducts

Xiu and Zeng (2008) review the downstream processing of biologically produced diols, including 1,3-propanediol and 2,3-butanediol, highlighting the challenges and costs associated with separating these compounds from fermentation broths. This research is relevant for understanding the industrial processing and purification challenges of chemical compounds, including those related to tert-butyl groups (Xiu & Zeng, 2008).

properties

IUPAC Name

1-tert-butyl-4-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-11(2)10-12-6-8-13(9-7-12)14(3,4)5/h6-9H,1,10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNTYYIJIBFHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548845
Record name 1-tert-Butyl-4-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Tert-butylphenyl)-2-methyl-1-propene

CAS RN

73566-44-6
Record name 1-tert-Butyl-4-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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